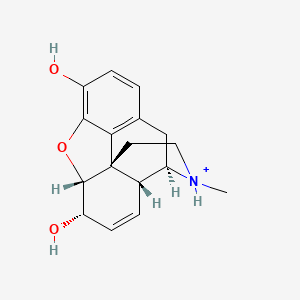
Morphine(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphine(1+) is the conjugate acid of morphine arising from protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a morphine.
科学的研究の応用
Pain Management
Morphine is extensively used in clinical settings for managing both acute and chronic pain, particularly in patients with cancer or those undergoing major surgeries. Its efficacy in pain relief has been well-documented, with studies indicating significant improvements in patient comfort levels when administered appropriately.
Palliative Care
In palliative care, Morphine plays a vital role in improving the quality of life for patients with terminal illnesses. A notable study demonstrated that low-dose oral sustained-release Morphine improved health status in patients with Chronic Obstructive Pulmonary Disease (COPD) experiencing refractory breathlessness. The Morphine for Treatment of Dyspnea in Patients With COPD (MORDYC) study found that patients reported a significant reduction in breathlessness without clinically relevant respiratory adverse effects .
Management of Dyspnea
Morphine has also been utilized to alleviate dyspnea in patients with advanced illnesses. The aforementioned MORDYC study highlighted that regular administration of low-dose Morphine improved disease-specific health status scores and reduced breathlessness ratings among participants .
Study on Chronic Breathlessness
A randomized clinical trial assessed the impact of low-dose sustained-release Morphine on patients with COPD. Results indicated that 48% of participants receiving Morphine experienced a clinically meaningful improvement in breathlessness compared to 35% in the placebo group . This finding supports the notion that Morphine can be safely used to manage chronic breathlessness without significant respiratory depression.
Standardization in Infusion Practices
Another study focused on improving the safety and efficacy of Morphine infusions highlighted the need for standardized preparation methods. By implementing ready-to-use infusions and minimizing preparation errors, healthcare providers can enhance patient safety while ensuring effective pain management .
Data Table: Summary of Key Findings
| Study | Population | Intervention | Outcomes |
|---|---|---|---|
| MORDYC Study | COPD Patients | Low-dose sustained-release Morphine | Improved CAT scores, reduced breathlessness |
| Infusion Practices Improvement | Healthcare Providers | Standardized infusion protocols | Reduced medication errors |
特性
分子式 |
C17H20NO3+ |
|---|---|
分子量 |
286.34 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |
InChI |
InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/p+1/t10-,11+,13-,16-,17-/m0/s1 |
InChIキー |
BQJCRHHNABKAKU-KBQPJGBKSA-O |
異性体SMILES |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O |
正規SMILES |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















